6-Bromo-4-methylpyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGHHXCOTIUZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tautomeric Equilibrium and Structural Elucidation of 6 Bromo 4 Methylpyridin 2 Ol
Investigation of Pyridinol-Pyridone Tautomerism in the 6-Bromo-4-methylpyridin-2-ol System
The tautomeric equilibrium between the hydroxypyridine (pyridinol) and pyridone forms is a well-documented phenomenon in pyridine (B92270) chemistry. For this compound, this equilibrium involves two potential forms: this compound and 6-bromo-4-methyl-1H-pyridin-2-one. This equilibrium is not static and can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring. oup.comrsc.org
Quantum chemical calculations and experimental studies have been employed to understand the tautomeric properties of substituted 2-pyridones. oup.com These investigations reveal that the position and nature of substituents play a crucial role in determining the predominant tautomeric form. rsc.orgoup.com For instance, the presence of multiple acidic or basic centers within a molecule can lead to complex equilibria between different tautomeric forms. science.gov The study of such systems is critical as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Influence of the 6-Bromo and 4-Methyl Substituents on Tautomeric Preferences
The substituents on the pyridine ring, specifically the 6-bromo and 4-methyl groups, exert a significant influence on the tautomeric equilibrium of this compound. Quantum chemical studies on substituted 2-pyridones have shown that a substituent at the 6-position has the most substantial stabilizing effect. oup.com This effect is generally more pronounced on the 2-pyridinol form than the 2-pyridone form, regardless of the substituent's electronic nature. oup.com
The presence of a polar substituent at the 6-position can lead to a significant predominance of the 2-pyridinol form. oup.com Conversely, a methyl group, like the one at the 4-position, is considered to have a weaker effect on the tautomeric equilibrium. oup.com In the broader context of substituted pyridones, it has been observed that substituents in the α-positions (such as the 6-position) affect tautomerism more significantly than those in the β-positions. rsc.org The interplay of these electronic effects from the bromo and methyl groups ultimately dictates the position of the tautomeric equilibrium for this specific compound.
Spectroscopic Characterization of Tautomeric Forms
Spectroscopic techniques are indispensable tools for identifying and quantifying the different tautomeric forms of a molecule in various states.
Infrared (IR) spectroscopy is a powerful method for distinguishing between the pyridinol and pyridone tautomers based on their characteristic vibrational frequencies. The pyridone form exhibits a strong absorption band corresponding to the C=O stretching vibration, which is absent in the pyridinol form. Conversely, the pyridinol tautomer shows a characteristic O-H stretching vibration. Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with experimental IR spectra to assign vibrational modes accurately. researchgate.net The comparison of experimental and calculated spectra for related pyridine derivatives has proven effective in confirming molecular structures and understanding substituent effects on vibrational frequencies. researchgate.netconnectedpapers.com
UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The pyridinol and pyridone forms have distinct electronic structures and, therefore, exhibit different absorption spectra. By synthesizing and analyzing N- and O-methylated model compounds, which are "locked" into the pyridone and pyridinol forms respectively, researchers can establish the characteristic UV spectroscopic patterns for each tautomer. researchgate.net This approach allows for the determination of the tautomeric equilibrium position in solution by comparing the spectrum of the compound of interest with those of the model compounds. oup.comresearchgate.net
NMR spectroscopy is a highly effective method for the quantitative analysis of tautomeric mixtures in solution. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the pyridinol and pyridone tautomers. muni.cz For instance, the chemical shifts of the ring protons and carbons, as well as the presence of an N-H or O-H proton signal, can provide definitive evidence for the predominant tautomer. science.govmuni.cz Furthermore, advanced NMR techniques can be used to study the dynamics of the tautomeric exchange process. researchgate.net The analysis of NMR spectra often allows for the direct quantification of the relative amounts of each tautomer present at equilibrium. science.gov
X-ray Crystallographic Analysis of Preferred Tautomeric Conformations and Molecular Packing
X-ray crystallography provides unambiguous evidence of the preferred tautomeric form in the solid state. By determining the precise three-dimensional arrangement of atoms in a crystal, this technique can definitively identify whether the molecule exists as the pyridinol or pyridone tautomer. For example, the crystal structure of 6-methyl-2-pyridone conclusively showed that it exists as the pyridone tautomer in the solid state, with molecules linked into chains by hydrogen bonding. researchgate.net
Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The supramolecular assembly of 2-pyridone derivatives in the solid state is largely governed by a combination of hydrogen bonding and π-π stacking interactions.
Intermolecular Hydrogen Bonding:
Substituted 2-pyridones typically form centrosymmetric dimers through a pair of N—H···O hydrogen bonds. This robust and highly directional interaction creates a characteristic R²₂(8) ring motif. In the case of 4-bromo-6-methyl-1H-pyridin-2-one, it is expected that the molecules would associate into such dimers. The N—H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring, centrosymmetrically related molecule.
While specific bond distances and angles for this compound are not available, representative data from related structures provide a basis for what can be expected. For instance, in similar hydrogen-bonded pyridone dimers, the N···O distances are typically in the range of 2.7 to 2.9 Å.
π-π Stacking Interactions:
These hydrogen-bonded dimers can further self-assemble into extended architectures through π-π stacking interactions. The planar pyridine rings of adjacent dimers can stack on top of each other, often in an offset or slipped-parallel fashion to minimize steric repulsion and maximize attractive electrostatic interactions. The presence of the bromine atom and the methyl group on the pyridine ring would influence the precise geometry and energetics of these π-π stacking interactions. The interplanar distance between stacked rings in similar aromatic systems is typically around 3.3 to 3.8 Å. researchgate.net
Table 1: Expected Intermolecular Interaction Data for this compound (based on related structures) Note: The following data is hypothetical and based on values reported for structurally similar compounds in the absence of specific experimental data for this compound.
| Interaction Type | Donor-Acceptor | Distance (Å) (Representative) | Angle (°) (Representative) |
|---|---|---|---|
| Hydrogen Bond | N—H···O | 2.7 - 2.9 | 170 - 180 |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.3 - 3.8 (Interplanar Distance) | Not Applicable |
Dihedral Angle Analysis within the Pyridine Ring System
The planarity of the pyridine ring is a critical aspect of its structure. In an ideal, unsubstituted pyridine ring, the endocyclic torsion angles are close to 0°, indicating a high degree of planarity. The introduction of substituents, such as a bromine atom and a methyl group, can induce minor distortions in the ring.
A detailed analysis of the dihedral angles within the pyridine ring of this compound would quantify its planarity. It is anticipated that the pyridine ring would be nearly planar, with only slight deviations from ideal geometry. The dihedral angles involving the exocyclic C=O and N-H bonds relative to the ring would also be of interest, as these can provide insights into the extent of resonance and the planarity of the hydrogen-bonded dimer. In related planar molecules, the dihedral angle between the pyridine ring and attached phenyl rings can be small, indicating a high degree of coplanarity. researchgate.net
Table 2: Expected Dihedral Angle Data for the Pyridine Ring of this compound Note: The following data is hypothetical and based on values reported for structurally similar compounds in the absence of specific experimental data for this compound.
| Torsion Angle | Atoms Involved | Angle (°) (Representative) |
|---|---|---|
| Ring Torsion 1 | N1-C2-C3-C4 | ~0 |
| Ring Torsion 2 | C2-C3-C4-C5 | ~0 |
| Ring Torsion 3 | C3-C4-C5-C6 | ~0 |
| Ring Torsion 4 | C4-C5-C6-N1 | ~0 |
| Ring Torsion 5 | C5-C6-N1-C2 | ~0 |
| Ring Torsion 6 | C6-N1-C2-C3 | ~0 |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methylpyridin 2 Ol
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C-4 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C-2, C-6) and para (C-4) positions towards attack by nucleophiles. stackexchange.comechemi.com Consequently, 6-bromo-4-methylpyridin-2-ol can react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromide ion.
While specific reaction data for this compound is not extensively documented in publicly accessible literature, its reactivity can be inferred from the well-established behavior of other activated bromopyridines. For instance, reactions of 3,5-dibromopyridine (B18299) with sodium ethylate demonstrate the displacement of a bromine atom. researchgate.net Similarly, reactions of other halopyridines with nucleophiles like piperidine (B6355638) are well-documented. scispace.com
| Nucleophile | General Product Type | Potential Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines (e.g., Piperidine) | 4-Amino-6-methylpyridin-2-ol Derivatives | Heat, polar solvent (e.g., Methanol, DMF) |
| Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxy-6-methylpyridin-2-ol Derivatives | Alcohol solvent, base |
| Thiolates (e.g., Sodium Thiophenoxide) | 4-(Arylthio)-6-methylpyridin-2-ol Derivatives | Polar aprotic solvent (e.g., DMF) |
The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the electronic effects of its substituents. The ring nitrogen atom inherently withdraws electron density, creating electron-deficient centers at the C-2, C-4, and C-6 positions. stackexchange.comechemi.com This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the SNAr reaction. nih.govlibretexts.org
The bromine atom at C-4 further influences the ring's electronics. Halogens exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance. nih.govnih.gov For bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the pyridine ring. mdpi.com This inductive withdrawal further lowers the energy of the Meisenheimer intermediate, thereby activating the C-Br bond for nucleophilic substitution. The stability of the intermediate is the key factor dictating the feasibility of the substitution, and the ability to delocalize the negative charge onto the electronegative ring nitrogen is why attack at the C-2 and C-4 positions is favored over C-3. stackexchange.comechemi.com
Transformations of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is intrinsically linked to its tautomeric relationship with the 6-bromo-4-methylpyridin-2(1H)-one structure. The pyridone tautomer is often the more stable and predominant form, particularly in the solid state. wikipedia.org This means that reactions often occur on the nitrogen or oxygen atoms of the amide-like pyridone structure rather than on a simple alcohol group. For example, 2-hydroxypyridine (B17775) can act as an ambidentate nucleophile, reacting at either the nitrogen or the oxygen atom depending on the conditions. researchgate.net
The oxidation of 2-pyridone derivatives is a complex area. While simple alcohols are readily oxidized, the hydroxyl group in the 2-hydroxypyridine tautomer is part of an enol system within an aromatic ring, and more accurately described as part of an amide/lactam in its pyridone form. Direct oxidation of this moiety is not a typical transformation. Studies on the electrochemical oxidation of 2-pyridone derivatives have shown that they undergo irreversible oxidation processes, but these are not simple conversions of the hydroxyl group. mdpi.com For some related N-hydroxy compounds like N-hydroxypyridine-2(1H)-thione, UV excitation can lead to the cleavage of the N-O bond, generating hydroxyl radicals, which is a photochemical decomposition rather than a classical oxidation of the hydroxyl group itself. mdpi.comnih.govacs.org Therefore, predictable, high-yield oxidation reactions targeting the C-2 hydroxyl/oxo group of this compound are not well-established and would likely proceed through mechanisms different from standard alcohol oxidations.
Cross-Coupling Reactions and Organometallic Chemistry Involving the Bromine Atom
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions have become fundamental in modern organic synthesis due to their efficiency and functional group tolerance. nih.gov Two of the most significant examples are the Suzuki-Miyaura and Sonogashira coupling reactions.
The Suzuki-Miyaura reaction couples the bromopyridine with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nobelprize.orgresearchgate.net This method is widely used for creating biaryl structures or attaching alkyl and alkenyl groups. nih.gov
The Sonogashira reaction joins the bromopyridine with a terminal alkyne, providing a direct route to arylalkyne structures. wikipedia.orgnih.gov This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. libretexts.org The versatility of this reaction allows for the synthesis of complex molecules under mild conditions. soton.ac.ukresearchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst System | General Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄, Na₂CO₃) | 4-Aryl-6-methylpyridin-2-ol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base (e.g., Et₃N) | 4-Alkynyl-6-methylpyridin-2-ol |
Reaction Mechanisms of Pyridin-2-ol Functionalization
The functionalization of this compound proceeds through distinct and well-understood reaction mechanisms.
For nucleophilic aromatic substitution (SNAr) at the bromine center, the mechanism is a two-step addition-elimination process. nih.govlibretexts.org
Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine. This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.
For palladium-catalyzed cross-coupling reactions , the mechanism is a catalytic cycle involving the palladium center. wikipedia.orgnih.gov The general cycle for a Suzuki reaction is illustrative: nobelprize.orgresearchgate.net
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.org
A similar catalytic cycle, which also involves a copper-acetylide intermediate in the transmetalation step, governs the Sonogashira reaction. wikipedia.org
Use as a Starting Material for Further Derivatization
This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 6-position allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of substituted pyridin-2-ol derivatives. These transformations are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridin-2-one scaffold in biologically active compounds and functional materials.
The reactivity of the C-Br bond in this compound makes it an ideal substrate for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are widely employed for their broad substrate scope and functional group tolerance.
In a typical Suzuki-Miyaura coupling, this compound can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This reaction facilitates the formation of a new carbon-carbon bond at the 6-position of the pyridine ring. nih.govsemanticscholar.orgmdpi.com For instance, the coupling with arylboronic acids would yield 6-aryl-4-methylpyridin-2-ol derivatives. The general conditions for such transformations often involve heating the reactants in a suitable solvent system, like a mixture of 1,4-dioxane (B91453) and water, with a base such as potassium phosphate. nih.gov
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary or secondary amines. chemspider.comnih.govresearchgate.net This reaction is also catalyzed by a palladium complex, often in the presence of a strong base like sodium tert-butoxide and a suitable phosphine (B1218219) ligand. This method provides a direct route to 6-amino-4-methylpyridin-2-ol derivatives, which are valuable intermediates in drug discovery.
The following table summarizes representative derivatization reactions of bromo-pyridine scaffolds, illustrating the potential transformations of this compound based on the reactivity of analogous compounds.
| Reaction Type | Starting Material | Reactant | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | nih.gov |
| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene (B28343) | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 6-Bromo-4-methylpyridin-2-ol. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C6H6BrNO. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, existing in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units, which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule. HRMS analysis provides an experimentally determined accurate mass that can be compared against the theoretically calculated monoisotopic mass, confirming the compound's elemental formula with high confidence. aston.ac.uk
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Calculated Monoisotopic Mass | 186.96328 Da |
| Isotopic Signature | Presence of [M]+ and [M+2]+ peaks in ~1:1 ratio |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise molecular structure of this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are employed for a definitive structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), two aromatic protons on the pyridine (B92270) ring (likely doublets, depending on their coupling), and a broad signal for the hydroxyl/amine proton.
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
2D NMR experiments establish connectivity between atoms:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show a cross-peak between the two protons on the pyridine ring, confirming their spatial proximity (typically 3-4 bonds).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). It allows for the unambiguous assignment of which proton is attached to which carbon atom in the pyridine ring.
| 2D NMR Technique | Purpose in Analyzing this compound | Expected Correlations |
| COSY | To identify coupled protons. | Cross-peak between H3 and H5 protons on the pyridine ring. |
| HSQC | To link protons to their directly attached carbons. | Cross-peaks for C3-H3, C5-H5, and the methyl C-H. |
| HMBC | To confirm connectivity and substitution pattern via long-range C-H correlations. | Correlations from methyl protons to C3, C4, and C5; from H3 to C2, C4, C5. |
Spectroscopic Analysis of Electronic and Optical Properties
The electronic and optical properties of this compound are investigated using techniques such as UV-Visible absorption and fluorescence spectroscopy. The compound exists in tautomeric equilibrium with its pyridin-2(1H)-one form, with the latter typically predominating. This pyridinone structure contains a conjugated system that acts as a chromophore, responsible for absorbing light in the ultraviolet-visible range.
The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the pyridine ring.
n → π transitions:* These lower-energy, lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to an anti-bonding π* orbital.
The position (λmax) and intensity of these absorption bands can be influenced by solvent polarity and pH, providing insights into the molecule's electronic structure and its interactions with the surrounding environment.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. A reverse-phase (RP-HPLC) method is commonly employed for compounds of this polarity. sielc.comsielc.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound absorbs strongly. sielc.comsielc.com
| HPLC Parameter | Typical Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particles) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | ~1.0 mL/min |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.comsielc.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation remain the same as HPLC, but the higher operating pressures allow for faster flow rates and gradients. UPLC is particularly valuable for high-throughput purity screening and for resolving closely related impurities that may not be separated by conventional HPLC. sielc.comsielc.com
Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methylpyridin 2 Ol
Density Functional Theory (DFT) Studies on Molecular Structure, Vibrational Frequencies, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors. researchgate.net
For pyridine (B92270) derivatives, DFT calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data. researchgate.net Although specific DFT studies on 6-Bromo-4-methylpyridin-2-ol are not prevalent in the literature, data from a closely related isomer, 2-Bromo-3-hydroxy-6-methyl pyridine, calculated at the B3LYP/6-311G(d,p) level, can serve as an illustrative example of the structural parameters that can be obtained. researchgate.net
Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Bromo-methyl-hydroxy Pyridine Isomer
| Parameter | Calculated Value (Å or °) |
|---|---|
| C1-C2 Bond Length | 1.385 |
| C2-C3 Bond Length | 1.386 |
| C-Br Bond Length | 1.894 |
| O-H Bond Length | 0.969 |
| C1-C2-C3 Bond Angle | 115.5 |
| C2-C3-C4 Bond Angle | 119.2 |
| C-C-Br Bond Angle | 116.4 |
Data sourced from a DFT study on the isomer 2-Bromo-3-hydroxy-6-methyl pyridine for illustrative purposes. researchgate.net
Vibrational frequency analysis is another key output of DFT calculations. The computed harmonic frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. For pyridine derivatives, characteristic C-H stretching vibrations are typically observed in the 2800-3200 cm⁻¹ region.
Reactivity insights are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the aforementioned isomer, the calculated HOMO-LUMO gap was 5.395 eV, indicating significant stability. researchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations and Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful method for predicting electronic absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. rsc.org
This technique allows for the simulation of UV-Vis spectra, providing valuable information on the electronic transitions within the molecule, such as π → π* and n → π* transitions. For pyridine derivatives, TD-DFT calculations can elucidate how substituents like bromine and methyl groups influence the absorption wavelengths and intensities. rsc.org The results can be compared with experimental spectra to validate the theoretical model and understand the nature of the electronic transitions responsible for the observed absorption bands. researchgate.net
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules. For this compound, conformational analysis can be performed to identify stable conformers and the energy barriers between them. This is particularly relevant for understanding the molecule's flexibility and preferred shapes in different environments.
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and interact in solution. Computational methods can quantify interactions such as hydrogen bonding, halogen bonding, and π–π stacking. researchgate.netnih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, the bromine atom can participate in halogen bonding, and the pyridine ring can engage in π–π stacking interactions. nih.gov Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.net
Quantum Chemical Calculations of Electronic Properties and Bonding Characteristics
Quantum chemical calculations provide a deep understanding of the electronic properties and bonding within a molecule. Methods like DFT are used to compute a variety of electronic descriptors.
The distribution of electron density can be analyzed through calculations of molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule. These maps are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Other calculated electronic properties include the dipole moment, polarizability, and hyperpolarizability, which describe the molecule's response to an external electric field. Natural Bond Orbital (NBO) analysis can be performed to investigate charge transfer interactions within the molecule and the nature of chemical bonds.
Table 2: Representative Calculated Electronic Properties for a Bromo-methyl-hydroxy Pyridine Isomer
| Property | Calculated Value |
|---|---|
| HOMO Energy | -0.24189 a.u. |
| LUMO Energy | -0.04354 a.u. |
| Frontier Orbital Energy Gap (ΔE) | 5.395 eV |
| Total Energy | -2936.4687 a.u. |
Data sourced from a DFT study on the isomer 2-Bromo-3-hydroxy-6-methyl pyridine for illustrative purposes. researchgate.net
Theoretical Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net
The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical method, which generally leads to good agreement with experimental spectra. researchgate.net This correlation allows for a confident assignment of the observed spectral bands to specific molecular motions. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to aid in structure elucidation and assignment of resonances. researchgate.net While experimental data for this compound is scarce, theoretical predictions provide a valuable reference for future experimental work.
Computational Studies on Tautomeric Equilibria and Energy Landscapes
This compound can exist in two tautomeric forms: the 'ol' (or hydroxy) form and the 'one' (or keto/pyridone) form. Computational chemistry is an invaluable tool for studying these tautomeric equilibria. chemrxiv.org By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). semanticscholar.org
For 2-hydroxypyridine (B17775) systems, the pyridone tautomer is generally found to be more stable, particularly in polar solvents, due to its larger dipole moment and better solvation. chemrxiv.org Quantum chemical calculations can map the potential energy surface for the proton transfer reaction that connects the two tautomers, allowing for the determination of the transition state structure and the energy barrier for interconversion. researchgate.netscispace.com These studies provide fundamental insights into the reactivity and chemical behavior of the molecule. chemrxiv.org
Predicted Collision Cross Section (CCS) Values for Structural Insights
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter obtained from these experiments is the collision cross section (CCS), which is the rotationally averaged area of the ion. nih.gov The CCS value is a characteristic physicochemical property that provides structural information. mdpi.com
Computational methods can be used to predict CCS values for different candidate structures of an ion. These predicted values can then be compared with experimental data to increase confidence in structural assignments. mdpi.com For this compound, a predicted CCS value can be calculated based on its chemical structure. PubChem provides a computed CCS value of 29.1 Ų for this molecule. nih.gov Such predictions are valuable in metabolomics and other fields for the identification of unknown compounds. mdpi.com
Applications of 6 Bromo 4 Methylpyridin 2 Ol As a Chemical Scaffold
Utilization in the Synthesis of Complex Heterocyclic Systems and Ligands
The pyridine (B92270) nucleus is a fundamental component in many important compounds, including pharmaceuticals and agrochemicals. jscimedcentral.com 6-Bromo-4-methylpyridin-2-ol, as a substituted bromopyridine, is a crucial precursor for constructing more complex molecular architectures. The presence of the bromine atom at the 6-position allows for its use in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups to the pyridine core.
For instance, the Suzuki cross-coupling reaction of a bromopyridine derivative with an arylboronic acid can yield bipyridine compounds. nih.govmdpi.com This methodology is highly efficient for creating diverse libraries of substituted pyridines. The imidazo[4,5-b]pyridine moiety, another significant heterocyclic system with applications in medicinal chemistry, can be synthesized from precursors derived from substituted pyridines. researchgate.netcore.ac.uk The reactivity of this compound allows it to be a starting point for building such fused heterocyclic systems.
Furthermore, the compound serves as a scaffold for multidentate ligands used in coordination chemistry. The pyridine nitrogen and the hydroxyl oxygen can act as one coordination site, while synthetic modifications at the bromine position can introduce additional donor atoms, leading to the formation of ligands capable of forming stable complexes with various metal ions. georgiasouthern.edu
Role in Coordination Chemistry and Metal Complexation
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. jscimedcentral.comwikipedia.org The pyridin-2-ol moiety, in its deprotonated form (pyridin-2-olate), acts as a potent bidentate ligand, coordinating to a metal center through both the nitrogen and the oxygen atoms. This chelation effect leads to the formation of stable metallacycles.
Derivatives of this compound are employed in the synthesis of various transition metal complexes. wikipedia.org The general procedure involves reacting the pyridin-2-ol derivative with a metal salt in a suitable solvent. jmchemsci.comekb.eg The resulting complexes can feature different geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. wikipedia.org
The characterization of these metal complexes is performed using a range of spectroscopic and analytical techniques.
Table 1: Methods for Characterization of Pyridin-2-ol Metal Complexes| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of C=N, C-O, and the appearance of new M-N and M-O bands. nih.gov |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to elucidate its geometry and the nature of the metal-ligand bonding. jmchemsci.com |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and to observe changes upon complexation. nih.gov |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. jmchemsci.comekb.eg |
| Single Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the complex, including bond lengths and angles, and confirms the coordination geometry around the metal center. mdpi.com |
The electrochemical behavior of metal complexes derived from pyridin-2-ol ligands is of significant interest, particularly for applications in catalysis and materials science. mdpi.com Cyclic voltammetry is a key technique used to study the redox properties of these complexes. An electrochemical study on pyridine reports a reduction peak around -1.1 V for the protonated form, the pyridinium (B92312) ion, at pH values below 6.5. researchgate.net
The metal center in these complexes can often exist in multiple oxidation states. The pyridin-2-ol ligand can stabilize these different states and influence the redox potentials. For example, pyridine-alkoxide (pyalk) ligands have been shown to stabilize high-oxidation-state metal complexes that are active in electrocatalytic applications. mdpi.com The electrochemical properties are sensitive to the substituents on the pyridine ring. The electron-donating or withdrawing nature of groups like the methyl and bromo substituents on the this compound scaffold can fine-tune the redox potentials of the resulting metal complexes.
General Applications in Fragment-Based Drug Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. drugdiscoverychemistry.com This approach involves screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govdrugdiscoverychemistry.com Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. nih.gov
Pyridine derivatives are highly valuable scaffolds in FBDD. Their desirable properties make them ideal starting points for drug discovery campaigns.
Table 2: Properties of Pyridine Scaffolds in FBDD| Property | Relevance in Fragment-Based Drug Discovery |
| Low Molecular Weight | Pyridine-based fragments fit the "rule of three," making them efficient starting points for chemical exploration. |
| High Ligand Efficiency | They often exhibit strong binding relative to their small size. |
| Synthetic Tractability | The pyridine ring can be readily and selectively functionalized, allowing for rapid optimization of the initial fragment hit. nih.gov |
| Hydrogen Bonding Capacity | The nitrogen atom acts as a hydrogen bond acceptor, facilitating key interactions with protein targets. |
This compound is an excellent candidate for FBDD. The pyridine core provides the basic binding motif, while the bromine atom serves as a "growth vector." nih.gov Synthetic chemists can use the bromine as a handle for chemical elaboration, extending the fragment to occupy adjacent pockets of the protein's binding site to improve affinity and selectivity. nih.gov For example, a phenylpyridazinone fragment with weak binding affinity (Ki = 160 μM) was identified in an NMR screen and subsequently optimized into potent inhibitors. acs.org
Development of Pyridine-Based Libraries of Synthons and Chromophores
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a versatile synthon for building libraries of more complex pyridine-containing compounds. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy. For example, the bromine can be substituted via a cross-coupling reaction, followed by modification of the hydroxyl group. This versatility is crucial for generating chemical libraries for high-throughput screening in drug discovery or materials science. Pyridine derivatives are in high demand as synthons for pharmaceutical products. researchgate.net
Chromophores are parts of a molecule responsible for its color. While this compound itself is not strongly colored, it can serve as a building block for larger, conjugated systems that exhibit interesting photophysical properties. By using cross-coupling reactions to attach aromatic or other unsaturated groups at the 6-position, chemists can create extended π-systems. These new molecules can have applications as dyes, fluorescent probes, or components in organic electronic devices.
Biocatalytic Transformations and Biotransformation Studies of Pyridin-2-ol Derivatives
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high regioselectivity and stereoselectivity under mild conditions. nbinno.com Microorganisms and their enzymes are being explored for the transformation of pyridine derivatives.
The microorganism Burkholderia sp. MAK1, which is capable of using pyridin-2-ol as its sole source of carbon and energy, has been identified as an efficient biocatalyst for the oxyfunctionalization of the pyridine ring. researchgate.netnih.gov Whole cells of this bacterium can hydroxylate various pyridin-2-ols, typically at the 5-position. nih.gov The same enzyme system in Burkholderia sp. MAK1 is also responsible for the N-oxidation of several pyridine derivatives. nbinno.com This dual catalytic activity is induced by the presence of pyridin-2-ol, indicating its central role in the organism's metabolic pathway. nih.gov
The transformation rate of pyridine derivatives is dependent on the nature and position of the substituents on the ring. nih.gov Studies have shown that mono-hydroxypyridines are among the more readily transformed substrates. nih.gov The biotransformation of pyridin-2-ol derivatives often proceeds through the formation of di- or tri-hydroxy intermediates before the eventual cleavage of the heterocyclic ring. semanticscholar.org These biocatalytic methods represent a promising route for producing valuable hydroxylated pyridine synthons that can be difficult to access through conventional chemical methods. researchgate.net
Table 3: Biotransformations Catalyzed by Burkholderia sp. MAK1| Substrate Class | Transformation Type | Product Type |
| Pyridin-2-ols | Regioselective Hydroxylation | Pyridine-2,5-diols |
| Pyridin-2-amines | Regioselective Hydroxylation | 5-Hydroxypyridin-2-amines |
| Methylpyridines | N-Oxidation | Methylpyridine-N-oxides |
Enzymatic Oxyfunctionalization of Substituted Pyridin-2-ols
The enzymatic introduction of a hydroxyl group onto a pyridine ring is a valuable transformation, offering a green and selective alternative to traditional chemical methods. Research has shown that microorganisms containing dioxygenase enzymes are capable of hydroxylating substituted pyridines. For instance, the mutant soil bacterium Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, has been used to metabolize a series of substituted pyridines. nih.govrsc.org
While specific data on this compound is not available, the biotransformation of various brominated and alkyl-substituted pyridines has been investigated. These studies reveal that the position of the substituent on the pyridine ring plays a crucial role in determining the regioselectivity of the hydroxylation. For example, 4-alkylpyridines are typically hydroxylated on the ring to yield the corresponding 4-substituted 3-hydroxypyridines. rsc.org In contrast, 2-alkylpyridines can undergo both ring and side-chain hydroxylation. rsc.org
The biotransformation of halogenated pyridines, such as 2-bromopyridine (B144113) and 3-bromopyridine, by P. putida UV4 has been shown to yield the corresponding 3-hydroxypyridines, although they are considered poor substrates for the enzyme. nih.govrsc.org This suggests that a bromo-substituent, such as that in this compound, directs the enzymatic hydroxylation to a specific position on the pyridine ring. The transformation rates for halogenated pyridines are generally lower compared to other substituted pyridines like pyridine carboxylic acids and methylpyridines. nih.gov
The data from the biotransformation of various substituted pyridines by Pseudomonas putida UV4 is summarized in the interactive table below, providing insights into the potential enzymatic hydroxylation of this compound.
Interactive Data Table: Biotransformation of Substituted Pyridines by Pseudomonas putida UV4
| Substrate | Product(s) | Yield (%) |
| 2-Bromopyridine | 2-Bromo-3-hydroxypyridine | <5 |
| 3-Bromopyridine | 3-Bromo-5-hydroxypyridine | <5 |
| 4-Methylpyridine | 3-Hydroxy-4-methylpyridine | 25 |
| 2-Methylpyridine | 3-Hydroxy-2-methylpyridine, 2-(Hydroxymethyl)pyridine | 10 (total) |
| 3-Methylpyridine | 3-(Hydroxymethyl)pyridine | 40 |
Note: The yields are approximate and based on the findings from Boyd et al. (2006). The data illustrates the regioselectivity and efficiency of the TDO enzyme from P. putida UV4 towards different substituted pyridines.
Influence of Halogen Substituents on Biocatalytic Processes
The presence and nature of a halogen substituent on a substrate molecule can significantly influence the outcome of a biocatalytic process. This influence extends beyond simple electronic effects and can involve specific non-covalent interactions between the halogen atom and the enzyme's active site. One such crucial interaction is the halogen bond, which is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the enzyme, such as a backbone carbonyl or an amino acid side chain.
The role of halogen bonds in determining substrate selectivity in enzymatic catalysis has been a subject of increasing interest. Studies have shown that these interactions can play a pivotal role in the precise positioning of a substrate within the active site, thereby dictating the regioselectivity and stereoselectivity of the enzymatic reaction. The strength of the halogen bond is dependent on the identity of the halogen, with the order of increasing strength generally being Cl < Br < I.
In the context of pyridin-2-ols, the bromine atom in this compound can potentially form halogen bonds with amino acid residues in the active site of an enzyme. This interaction can help to anchor the substrate in a specific orientation, favoring the attack of the reactive oxygen species at a particular position on the pyridine ring. This "substrate engineering" approach, where a halogen is introduced to guide the enzymatic reaction, is a powerful tool in biocatalysis.
Furthermore, the electronic properties of the halogen substituent can also affect the reactivity of the pyridine ring. The electron-withdrawing nature of bromine can decrease the electron density of the aromatic ring, potentially influencing the rate of electrophilic attack by the hydroxylating species of the enzyme. The interplay between these steric (halogen bonding) and electronic effects ultimately determines the efficiency and selectivity of the biocatalytic transformation.
Structure Activity Relationship Sar Studies of 6 Bromo 4 Methylpyridin 2 Ol Derivatives
Design Principles for Modifying the 6-Bromo-4-methylpyridin-2-ol Scaffold
The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key modifications often focus on the substitution patterns at various positions of the pyridin-2-ol ring.
Modification of the Methyl Group (C4): The methyl group at the C4 position offers another avenue for structural modification. Altering the size and lipophilicity of this substituent can significantly impact the compound's interaction with its biological target. For instance, replacing the methyl group with larger alkyl or aryl groups can explore additional binding pockets within a target enzyme or receptor.
Functionalization of the Hydroxyl Group (C2): The hydroxyl group at the C2 position is crucial for the scaffold's tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This group can act as both a hydrogen bond donor and acceptor, playing a vital role in molecular recognition. nih.gov Derivatization of this hydroxyl group, for example, through etherification or esterification, can modulate the compound's solubility and ability to form hydrogen bonds.
A systematic approach to SAR involves creating a library of derivatives with diverse substitutions at these key positions. The biological activity of these compounds is then evaluated to identify trends and guide the design of more potent and selective analogs.
Strategies for Modulating Physicochemical Properties for Target Interaction
The interaction of a drug molecule with its biological target is critically dependent on its physicochemical properties. For derivatives of this compound, several strategies are employed to fine-tune these properties to optimize target engagement.
Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and bind to its target. The lipophilicity of the this compound scaffold can be modulated by introducing or modifying substituents. For example, adding alkyl chains or aromatic rings can increase lipophilicity, while incorporating polar functional groups like hydroxyl or carboxyl groups can decrease it.
Electronic Effects: The electronic properties of the derivatives, influenced by the electron-donating or electron-withdrawing nature of the substituents, can affect their binding affinity. The bromine atom, being electron-withdrawing, influences the pKa of the pyridin-2-ol, which in turn affects its ionization state at physiological pH. nih.gov Modifying other positions with groups of varying electronic character can further tune the electronic landscape of the molecule to enhance interactions with the target.
Stereochemistry: The introduction of chiral centers into the derivatives can lead to stereoisomers with different biological activities. This is because biological targets are often chiral, and one enantiomer may fit into the binding site more effectively than the other. Therefore, the synthesis and evaluation of individual stereoisomers are important strategies in the optimization process.
The following interactive table showcases hypothetical examples of how modifications to the this compound scaffold could influence key physicochemical properties.
| Derivative | Modification | LogP (Predicted) | pKa (Predicted) | Polar Surface Area (Ų) |
| Parent Scaffold | This compound | 1.8 | 8.5 | 33.1 |
| Derivative A | Replacement of Br with Cl | 1.6 | 8.3 | 33.1 |
| Derivative B | Replacement of CH₃ with Ethyl | 2.2 | 8.6 | 33.1 |
| Derivative C | Addition of a COOH group at C5 | 1.2 | 4.0 | 70.3 |
| Derivative D | O-methylation of the hydroxyl group | 2.1 | - | 23.9 |
Note: The values in this table are illustrative and intended to demonstrate the principles of physicochemical property modulation.
Rational Design of Derivatives for Specific Molecular Interactions (e.g., Hydrogen Bonding)
Rational drug design leverages the structural information of the biological target to design molecules that can bind with high affinity and selectivity. For derivatives of this compound, this approach is instrumental in optimizing their interactions, particularly through hydrogen bonding.
The pyridin-2-ol moiety is capable of forming key hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the carbonyl oxygen (in the pyridin-2(1H)-one tautomer) can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds are influenced by the substituents on the pyridine (B92270) ring.
For instance, the introduction of an electron-withdrawing group can increase the acidity of the N-H proton in the pyridin-2(1H)-one form, making it a stronger hydrogen bond donor. Conversely, an electron-donating group can increase the basicity of the nitrogen atom, enhancing its ability to accept a hydrogen bond.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to visualize the binding mode of the derivatives within the active site of a target protein. These methods can predict the formation of hydrogen bonds and other non-covalent interactions, providing valuable insights for the rational design of new compounds.
The following table presents a hypothetical scenario of rationally designed derivatives and their potential hydrogen bonding interactions with a target protein.
| Derivative | Modification | Predicted Hydrogen Bond Interactions | Hypothetical Target Residue |
| Parent Scaffold | This compound | Donor (OH), Acceptor (N/O) | Asp123, Ser150 |
| Derivative E | Addition of an NH₂ group at C5 | Additional Donor (NH₂) | Glu88 |
| Derivative F | Replacement of CH₃ with CH₂OH | Additional Donor/Acceptor (OH) | Thr200 |
| Derivative G | Bioisosteric replacement of Br with CN | Stronger Acceptor (N of CN) | Arg55 |
Note: This table is for illustrative purposes to explain the concept of rational design for specific molecular interactions.
By systematically applying these design principles and strategies, researchers can effectively explore the chemical space around the this compound scaffold to develop derivatives with improved therapeutic potential.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Methodologies for 6-Bromo-4-methylpyridin-2-ol Analogs
Future research will undoubtedly focus on the development of novel and efficient synthetic pathways to access a diverse library of this compound analogs. The strategic placement of the bromine atom at the C-6 position serves as a critical handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Key synthetic strategies that are poised for further exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Methodologies like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the C-6 position. nih.govmdpi.com Research into optimizing these reactions for the this compound scaffold, perhaps using novel ligands or catalyst systems, could lead to the efficient synthesis of analogs with tailored electronic and steric properties. nih.govnih.gov For instance, regioselective Sonogashira coupling followed by a Suzuki reaction on a dibromo-pyridine precursor has been shown to be an effective strategy for creating highly substituted pyridine (B92270) derivatives, a methodology that could be adapted for this scaffold. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring allows for SNAr reactions, potentially enabling the displacement of the bromine atom with various nucleophiles under specific conditions. This provides an alternative to metal-catalyzed methods for introducing functionalities like alkoxy, amino, and thioether groups.
Modification of the Pyridin-2-ol Core: Beyond modifying the C-6 position, future synthetic efforts will likely target the synthesis of the pyridin-2-ol ring itself with various substituents at other positions (e.g., C-3, C-5, or modifying the C-4 methyl group). This could involve adapting classical methods like the Hantzsch pyridine synthesis or the Guareschi–Thorpe condensation, which are known to produce highly substituted 2-pyridones.
Direct C-H Functionalization: Emerging techniques in direct C-H activation offer a more atom-economical approach to functionalizing the pyridine ring. Exploring conditions that would allow for the selective C-H functionalization at the C-3 or C-5 positions of the this compound core would represent a significant advancement, bypassing the need for pre-functionalized starting materials.
A summary of potential cross-coupling reactions for analog synthesis is presented in Table 1.
| Reaction Name | Coupling Partner | Bond Formed | Potential Analog Structures |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Aryl or heteroaryl groups at C-6 |
| Sonogashira | Terminal alkynes | C-C | Alkynyl groups at C-6 |
| Heck | Alkenes | C-C | Alkenyl groups at C-6 |
| Buchwald-Hartwig | Amines, Amides | C-N | Amino or amido groups at C-6 |
| Stille | Organostannanes | C-C | Various organic groups at C-6 |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A deeper understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. The synergy between advanced spectroscopic methods and computational chemistry is expected to provide profound insights.
The pyridin-2-ol scaffold exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. The position of this equilibrium is sensitive to factors like solvent, temperature, and substitution, which in turn dictates its chemical behavior.
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine for structural confirmation, advanced 2D NMR techniques are indispensable for unambiguous structure elucidation of complex analogs. ipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assigning proton and carbon signals, especially in sterically crowded or complex derivatives. nih.gov Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing critical information on the conformation and stereochemistry of new analogs. nih.govhyphadiscovery.com
Computational Chemistry: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic aspects of pyridine chemistry. mdpi.com Future studies will likely employ DFT to:
Predict Tautomeric Stability: Calculate the relative energies of the -ol and -one tautomers of this compound and its analogs under various conditions (gas phase and different solvents). nih.govnih.gov This is crucial for understanding its reactivity, as the two forms have different nucleophilic/electrophilic sites. researchgate.net
Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for synthetic transformations, helping to rationalize observed product distributions and optimize reaction conditions. rsc.org
Analyze Electronic Structure: Investigate the molecular orbitals (e.g., HOMO and LUMO) and charge distributions to predict reactivity and guide the design of new functional molecules. researchgate.netmdpi.com
Expansion of Chemical Reactivity and Transformations of the Pyridin-2-ol Scaffold
The inherent chemical functionalities of this compound provide a foundation for exploring a wide range of chemical transformations. The pyridin-2-ol moiety is known to be an ambident nucleophile, capable of reacting at either the nitrogen or the exocyclic oxygen atom, a reactivity that can be exploited for further functionalization. nih.gov
Future research is expected to expand upon the known reactivity in several key areas:
Derivatization of the N-H and C=O/C-OH Groups: In its pyridin-2(1H)-one tautomeric form, the N-H group can be alkylated, acylated, or arylated. The carbonyl group can undergo reactions typical of amides. In the pyridin-2-ol form, the hydroxyl group can be O-alkylated or O-acylated. Selectively controlling N- versus O-functionalization is a key challenge that offers a route to structurally distinct isomers with potentially different biological or material properties. nih.gov
Reactions at the C-4 Methyl Group: The methyl group can potentially be functionalized through radical halogenation (e.g., using N-bromosuccinimide) to introduce a bromomethyl group. researchgate.net This new handle can then undergo nucleophilic substitution to attach a wide variety of side chains, significantly expanding the structural diversity of accessible analogs.
Cycloaddition Reactions: The pyridin-2-ol ring can participate as a component in cycloaddition reactions. For instance, Diels-Alder reactions could be explored, where the pyridine ring acts as either the diene or dienophile, leading to the formation of complex polycyclic structures. nih.gov
Integration into Materials Science for Functional Compound Development
The pyridine and pyridin-2-ol scaffolds are increasingly being recognized for their utility in materials science. The unique electronic properties, coordination ability, and structural rigidity of these rings make them attractive building blocks for functional materials.
Emerging applications for this compound and its derivatives in this field include:
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules have been successfully employed as hole-transporting materials in OLEDs. The ability to tune the electronic properties of the this compound scaffold through substitution makes it a promising candidate for the development of new, efficient materials for organic electronics.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl/carbonyl group are excellent coordination sites for metal ions. This allows for the use of this compound derivatives as organic linkers in the construction of MOFs and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.
Sensors and Catalysts: The pyridine moiety can be integrated into larger systems designed as chemical sensors, where binding to an analyte at the nitrogen or hydroxyl group could induce a detectable spectroscopic change. Additionally, metal complexes derived from pyridin-2-ol ligands have shown promise in catalysis.
Sustainable Synthesis and Green Chemistry Approaches in Pyridin-2-ol Production
In line with the growing emphasis on environmental responsibility in chemical manufacturing, future research will prioritize the development of sustainable and green synthetic methods for producing this compound and its derivatives.
Key areas for green chemistry innovation include:
Alternative Energy Sources: Microwave-assisted synthesis and infrared irradiation are proven methods for accelerating reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. researchgate.netscispace.commdpi.com These techniques reduce energy consumption compared to conventional heating.
Benign Solvent Systems: A major goal is to replace hazardous organic solvents with more environmentally friendly alternatives. researchgate.net Water, ethanol, or biodegradable ionic liquids are promising options for pyridine synthesis. researchgate.netamanote.com The development of solvent-free reaction conditions represents an ideal green chemistry approach.
Renewable Feedstocks: Long-term research may focus on synthesizing the pyridine ring from renewable resources. For example, methods are being developed for the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) and ammonia (B1221849) into pyridines, offering a sustainable alternative to petroleum-based feedstocks. georgiasouthern.edu
A comparison of conventional and green synthetic approaches is highlighted in Table 2.
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often uses toxic/volatile organic solvents (e.g., benzene, chloroform). researchgate.net | Emphasizes benign solvents (water, ethanol), ionic liquids, or solvent-free conditions. researchgate.net |
| Energy | Relies on prolonged conventional heating. | Utilizes efficient energy sources like microwaves or infrared irradiation. scispace.com |
| Catalysts | May use stoichiometric reagents or non-recyclable catalysts. | Focuses on high-turnover, recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts). researchgate.net |
| Feedstocks | Typically derived from petrochemicals. | Aims to use renewable resources like biomass-derived glycerol. georgiasouthern.edu |
| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize byproducts and waste (high atom economy). amanote.com |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-bromo-4-methylpyridin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation of 4-methylpyridin-2-ol using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) significantly impact regioselectivity and yield. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures. For biocatalytic alternatives, whole-cell systems like Burkholderia sp. MAK1 can introduce hydroxyl or bromo groups via oxyfunctionalization, offering greener pathways but requiring optimization of microbial growth conditions .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and packing arrangements. For example, cooling crystals to 100 K improves data resolution, and high redundancy (>4) reduces noise. A typical protocol involves mounting crystals on a diffractometer (Mo/Kα radiation), collecting data with a CCD detector, and refining structures using Olex2 or WinGX. This method confirmed the planar geometry of related bromopyridinols in a study resolving a 0.051 R-factor .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DMSO-d6) shows characteristic downfield shifts for the hydroxyl proton (~12 ppm) and aromatic protons (6.5–8.5 ppm). NMR distinguishes the brominated carbon (~105 ppm) and methyl group (~20 ppm).
- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 202.0 for C6H6BrNO).
- IR : Strong O-H stretch (~3200 cm) and C-Br vibration (~600 cm) are diagnostic .
Advanced Research Questions
Q. How can nickel-catalyzed cross-coupling reactions be adapted to functionalize this compound?
- Methodological Answer : The bromo group enables Suzuki-Miyaura or Ullmann couplings. For example, using NiCl(dppe) as a catalyst, this compound can couple with aryl boronic acids in THF at 80°C under inert atmosphere. Key parameters include ligand selection (e.g., bidentate phosphines for stability) and base (KCO). Monitoring via TLC and optimizing equivalents of coupling partners (1.2–1.5 equiv) minimizes side reactions like debromination .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The electron-withdrawing bromo and hydroxyl groups activate the pyridine ring at specific positions (e.g., para to Br). Solvent effects (PCM model) and Fukui indices help predict sites for nucleophilic attack. Such studies guide experimental design, such as selecting amines or thiols for substitution .
Q. How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : The methyl group introduces steric hindrance, slowing hydrolysis of the bromo moiety. Under basic conditions (pH >10), deprotonation of the hydroxyl group increases ring electron density, accelerating debromination. Stability studies using HPLC at varying pH (2–12) and temperatures (25–60°C) reveal degradation pathways. Buffered solutions (pH 6–7) at 4°C are optimal for long-term storage .
Q. What strategies address contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Rigorous drying of solvents (molecular sieves) and Schlenk techniques improve reproducibility. Comparative studies using alternative catalysts (e.g., Pd vs. Ni) or additives (e.g., phase-transfer agents) can resolve inconsistencies. Meta-analyses of published data, accounting for solvent polarity and reagent purity, are critical for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
